1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione 1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 2549021-83-0
VCID: VC11829005
InChI: InChI=1S/C20H23N5O2/c1-2-15-12-21-19(22-13-15)23-10-8-16(9-11-23)24-14-18(26)25(20(24)27)17-6-4-3-5-7-17/h3-7,12-13,16H,2,8-11,14H2,1H3
SMILES: CCC1=CN=C(N=C1)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4
Molecular Formula: C20H23N5O2
Molecular Weight: 365.4 g/mol

1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

CAS No.: 2549021-83-0

Cat. No.: VC11829005

Molecular Formula: C20H23N5O2

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione - 2549021-83-0

Specification

CAS No. 2549021-83-0
Molecular Formula C20H23N5O2
Molecular Weight 365.4 g/mol
IUPAC Name 1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Standard InChI InChI=1S/C20H23N5O2/c1-2-15-12-21-19(22-13-15)23-10-8-16(9-11-23)24-14-18(26)25(20(24)27)17-6-4-3-5-7-17/h3-7,12-13,16H,2,8-11,14H2,1H3
Standard InChI Key UPLCELUUSHGZFW-UHFFFAOYSA-N
SMILES CCC1=CN=C(N=C1)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4
Canonical SMILES CCC1=CN=C(N=C1)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4

Introduction

Potential Biological Activities

Compounds with similar structures have been investigated for various biological activities, including antiviral, antibacterial, and anticancer properties. For example, derivatives of piperidine and pyrimidine have shown promise in antiviral research, particularly against HIV-1 . Additionally, compounds with imidazolidine cores have been explored for their potential in drug design due to their stability and ability to interact with biological targets.

Synthesis and Characterization

The synthesis of such compounds typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by their coupling and the introduction of the imidazolidine core. Characterization methods such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the compound.

Research Findings and Future Directions

While specific research findings on 1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione are not available, compounds with similar structures have shown potential in various therapeutic areas. Future research should focus on synthesizing this compound and evaluating its biological activities using in vitro and in vivo models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator